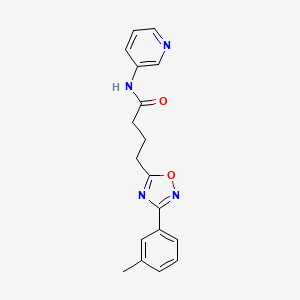
N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as PTIO, is a nitric oxide (NO) scavenger that has been widely used in scientific research. This compound has attracted significant attention due to its ability to inhibit NO-mediated biological processes, making it a valuable tool in the study of various physiological and pathological conditions.
Mecanismo De Acción
N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide acts as a scavenger of NO by reacting with it to form a stable nitroxyl radical. This reaction effectively removes NO from the biological system, thereby inhibiting its biological effects. This compound has been shown to be highly selective for NO, and does not react with other reactive oxygen species or biological molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit NO-mediated vasodilation, reduce inflammation, and inhibit the growth of cancer cells. Additionally, this compound has been shown to protect against ischemia-reperfusion injury in various organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its high selectivity for NO, which allows for the specific inhibition of NO-mediated biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using this compound is that it may not completely remove all NO from the biological system, which could lead to incomplete inhibition of NO-mediated processes.
Direcciones Futuras
There are a number of potential future directions for research on N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of new this compound analogs with improved selectivity or potency for NO. Additionally, this compound could be used in combination with other compounds to investigate the interactions between NO and other signaling pathways. Finally, this compound could be used in clinical studies to investigate the potential therapeutic effects of inhibiting NO-mediated processes in various diseases.
Métodos De Síntesis
N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a variety of methods, including the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with pyridine-3-amine and butanoyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively used in scientific research to investigate the role of NO in various biological processes. For example, this compound has been used to study the effects of NO on cardiovascular function, inflammation, and cancer. Additionally, this compound has been used to investigate the mechanisms of action of various drugs and toxins that affect NO signaling pathways.
Propiedades
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-5-2-6-14(11-13)18-21-17(24-22-18)9-3-8-16(23)20-15-7-4-10-19-12-15/h2,4-7,10-12H,3,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXUIJSXTNUMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

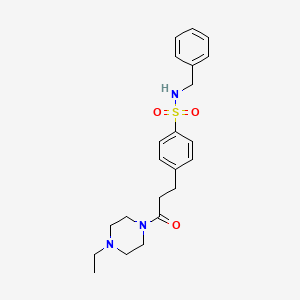

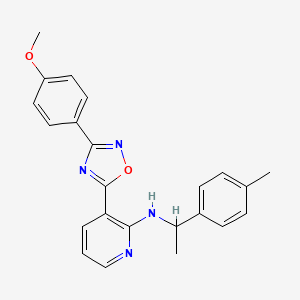
![2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7699721.png)
![methyl 2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7699723.png)
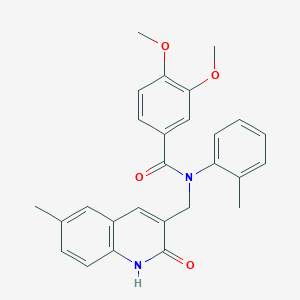
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7699734.png)

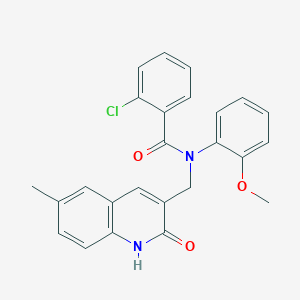


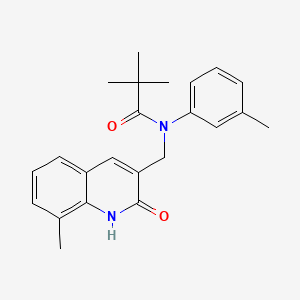
![ethyl 2-{4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7699764.png)
![N-(tert-butyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699766.png)